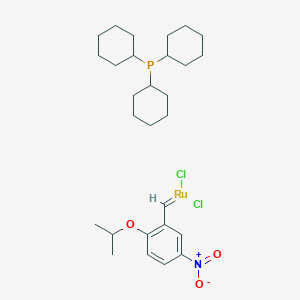
2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane
Übersicht
Beschreibung
The compound “2-Bromo-6-fluorophenylboronic acid” is a solid at room temperature with a molecular weight of 218.82 .
Synthesis Analysis
The synthesis of 2-Bromo-6-Fluorotoluene derivatives has been studied. The process involves bromination, hydrolysis, oxidation, and Sommlet reactions . The yield of 2-Bromo-6-fluorobenzyl bromide was 90.3% when HBr/H2O2 was used as a brominating agent .Molecular Structure Analysis
The InChI code for “2-bromo-6-fluorophenylboronic acid” is 1S/C6H5BBrFO2/c8-4-2-1-3-5 (9)6 (4)7 (10)11/h1-3,10-11H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Bromo-6-Fluorotoluene derivatives include bromination, hydrolysis, oxidation, and Sommlet reactions .Physical And Chemical Properties Analysis
The “2-Bromo-6-fluorophenylboronic acid” is a solid at room temperature . It has a molecular weight of 218.82 .Wissenschaftliche Forschungsanwendungen
Synthesis and Fluorescence Properties
- 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane is involved in the synthesis of fluorescent materials. For example, it undergoes lithiation and subsequent reaction with dimesitylboron fluoride, leading to the formation of compounds that emit green fluorescence near 510 nm with quantum yields approaching 10%. These findings indicate potential applications in fluorescence-based technologies (García-Hernández & Gabbaï, 2009).
Polymerization and Nanoparticle Formation
- This compound plays a role in the initiation of Suzuki-Miyaura chain growth polymerization, leading to the formation of nanoparticles that exhibit bright fluorescence. The polymerization process and the properties of these nanoparticles suggest applications in areas requiring highly fluorescent materials (Fischer, Baier, & Mecking, 2013).
Synthetic Procedures and Intermediates
- It is a key intermediate in various synthetic procedures. For instance, it is involved in the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, indicating its utility in the preparation of complex organic compounds (Mekonnen et al., 2009).
Catalysis and Ligand Formation
- The compound is used in the formation of ligands for palladium/Ligand-catalyzed aminations of aryl bromides, iodides, and chlorides. This demonstrates its role in facilitating important catalytic reactions in organic chemistry (Bei et al., 1999).
Dielectric and Optical Properties
- 2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane derivatives enhance the dielectric anisotropy and birefringence of liquid crystals, indicating applications in electronic displays and optical devices (Chen et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromo-6-fluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVVTIRQBUVCNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC=C2Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)

![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)





